REACTION_CXSMILES
|
[CH2:1]1[C:9]2[C:4](=[CH:5][C:6]([S:10]([NH2:13])(=[O:12])=[O:11])=[CH:7][CH:8]=2)[CH2:3][CH2:2]1.[OH-].[Na+].[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([N:23]=[C:24]=[O:25])=[CH:19][CH:18]=1.O>CC(C)=O>[Cl:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][C:24]([NH:13][S:10]([C:6]2[CH:5]=[C:4]3[C:9](=[CH:8][CH:7]=2)[CH2:1][CH2:2][CH2:3]3)(=[O:11])=[O:12])=[O:25])=[CH:19][CH:18]=1 |f:1.2|
|
Name
|
|
Quantity
|
93.2 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
79.36 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)N=C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
490 ml of 1N hydrochloric acid were added to the filtrate
|
Type
|
CUSTOM
|
Details
|
thereby providing a fine white precipitate
|
Type
|
FILTRATION
|
Details
|
the solid was recovered by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(=O)NS(=O)(=O)C=1C=C2CCCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144.86 g | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |